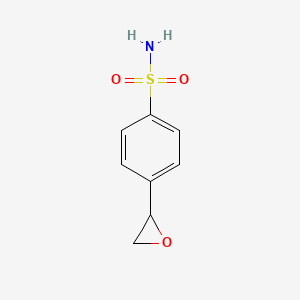
4-(Oxiran-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxiran-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a benzene ring substituted with a sulfonamide group and an oxirane (epoxide) group. Its molecular formula is C8H9NO3S with a molecular weight of approximately 199.23 g/mol. The presence of the epoxide group enhances its reactivity, making it a valuable candidate for various chemical transformations and biological interactions.
Antibacterial Properties
4-(Oxiran-2-yl)benzene-1-sulfonamide exhibits significant antibacterial activity due to its sulfonamide component, which acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism positions it as a potential lead compound for developing new antibiotics.
Case Study:
In research focusing on the structure-activity relationship (SAR) of sulfonamides, compounds similar to this compound were evaluated for their effectiveness against various bacterial strains. The results indicated that modifications to the epoxide group could enhance antibacterial efficacy while reducing toxicity .
Potential Anticancer Activity
The compound’s ability to interact with biological macromolecules suggests potential applications in cancer therapy. Epoxide groups are known to form covalent bonds with nucleophilic sites in proteins, potentially leading to cytotoxic effects on cancer cells.
Research Findings:
A study highlighted the use of benzene-1,4-disulfonamides as OXPHOS inhibitors, demonstrating that similar compounds could inhibit mitochondrial functions critical for cancer cell survival . This opens avenues for exploring this compound in cancer treatment protocols.
Polymer Chemistry
In polymer chemistry, this compound has been utilized as a monomer for synthesizing sulfonamide-functionalized polymers. These polymers exhibit enhanced properties such as thermal stability and chemical resistance.
Synthesis Protocol:
The synthesis involves a multi-step process where the compound undergoes ring-opening polymerization to form poly(sulfonamide), which can be tailored for specific applications in coatings and adhesives .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzene Sulfonamide | Simple benzene ring with sulfonamide | Well-known antibacterial properties |
| Epoxyphenyl Sulfonamide | Contains an epoxy group similar to 4-(Oxiran...) | Enhanced reactivity due to epoxy functionality |
| N-(Phenylsulfonyl) Glycine | Amino acid derivative with sulfonamide | Biological activity related to amino acids |
This table illustrates how the dual functionality of this compound may confer distinct biological and chemical reactivities not found in simpler analogs.
Propiedades
Número CAS |
566949-16-4 |
|---|---|
Fórmula molecular |
C8H9NO3S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
4-(oxiran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9NO3S/c9-13(10,11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2,(H2,9,10,11) |
Clave InChI |
XJVVTZUSPCLKKE-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













